molecular formula C11H14O2 B174863 2-Ethoxychroman CAS No. 10419-35-9

2-Ethoxychroman

Cat. No.: B174863
CAS No.: 10419-35-9
M. Wt: 178.23 g/mol
InChI Key: RPALXIFLOLAXEQ-UHFFFAOYSA-N
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Description

2-Ethoxychroman is a heterocyclic organic compound belonging to the chroman family. It is characterized by a chroman ring structure with an ethoxy group attached to the second carbon atom. This compound is a colorless liquid with a sweet odor and is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxychroman can be achieved through several methods. One common approach involves the reaction of chroman-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of the ethoxy group on the chroman ring. This method is advantageous due to its high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxychroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Chromanones and chromanols.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted chroman derivatives

Scientific Research Applications

2-Ethoxychroman has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: this compound is utilized in the development of materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of 2-Ethoxychroman involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, this compound can interact with signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

    Chromane: A parent compound with a similar ring structure but without the ethoxy group.

    Chroman-2-one: A related compound with a ketone group at the second carbon atom.

    2-Methoxychroman: A compound with a methoxy group instead of an ethoxy group.

Comparison: 2-Ethoxychroman is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to chromane, this compound exhibits different reactivity and solubility characteristics. The ethoxy group also influences the compound’s biological activity, making it a valuable molecule for various research applications .

Properties

IUPAC Name

2-ethoxy-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPALXIFLOLAXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559350
Record name 2-Ethoxy-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-35-9
Record name 2-Ethoxy-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-ethoxychroman used to study the mechanism of the designed G-quadruplex alkylating agents?

A1: this compound itself doesn't directly interact with G-quadruplexes. Instead, it serves as a valuable tool for studying the mechanism of the newly developed alkylating agents. The agents, naphthalene diimides tethered to quinone-methide precursors, are activated at 40°C, generating reactive quinone-methide intermediates. These intermediates are highly electrophilic and can form covalent bonds with DNA. To confirm the involvement of quinone-methide in the alkylation process, researchers introduced this compound into the reaction mixture. This compound acts as a trapping agent, reacting with the quinone-methide intermediate via a hetero Diels-Alder [4+2] cycloaddition reaction []. This trapping reaction effectively captures the transient intermediate, providing strong evidence for its presence and role in the alkylation mechanism.

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